(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester

Silyl ether stability Protecting group strategy Acid hydrolysis

This compound is a racemic mixture of the TBDMS-protected methyl ester of 3-hydroxy-2-methylbutanoic acid, categorised as a silyl-protected β-hydroxy ester building block. The tert-butyldimethylsilyl (TBDMS) group confers a relative acid hydrolysis stability approximately 20,000-fold greater than the corresponding trimethylsilyl (TMS) ether , rendering this protected intermediate suitable for multi-step synthetic sequences where acid-compatible hydroxy protection is required.

Molecular Formula C₁₂H₂₆O₃Si
Molecular Weight 246.42 g/mol
CAS No. 155897-72-6
Cat. No. B119488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester
CAS155897-72-6
Molecular FormulaC₁₂H₂₆O₃Si
Molecular Weight246.42 g/mol
Structural Identifiers
SMILESCC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC
InChIInChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3/t9-,10-/m0/s1
InChIKeyLXNGFUZXDGVDEZ-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester (CAS 155897-72-6): A TBDMS-Protected β-Hydroxy Ester Building Block for Multi-Step Organic Synthesis


This compound is a racemic mixture of the TBDMS-protected methyl ester of 3-hydroxy-2-methylbutanoic acid, categorised as a silyl-protected β-hydroxy ester building block. The tert-butyldimethylsilyl (TBDMS) group confers a relative acid hydrolysis stability approximately 20,000-fold greater than the corresponding trimethylsilyl (TMS) ether [1], rendering this protected intermediate suitable for multi-step synthetic sequences where acid-compatible hydroxy protection is required.

Why TMS-, TES-, or TBDPS-Protected Analogs Cannot Replace (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester in Acid-Sensitive or Orthogonal Protection Schemes


Silyl protecting groups differ dramatically in their acid hydrolysis kinetics, precluding simple one-for-one substitution. The TMS ether is 20,000-fold more acid-labile than TBDMS, so it undergoes premature cleavage during acidic workups, silica gel chromatography, or mild acid-catalysed transformations [1]. At the opposite extreme, TBDPS ethers hydrolyse approximately 100 times slower than TBDMS under acidic conditions, necessitating harsher deprotection conditions that can degrade acid-sensitive functionalities elsewhere in the molecule . The unprotected free alcohol (CAS 34293-67-9) offers no orthogonal handle for selective transformations. These quantitative stability gaps mean each silyl congener dictates a different window of reaction compatibility, directly impacting intermediate survival, overall yield, and process reproducibility.

Quantitative Differentiation Evidence for (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester vs. Closest Analogs


Acid Hydrolysis Stability: TBDMS Ether Is 20,000-Fold More Stable Than TMS Ether

The TBDMS ether in the target compound exhibits a relative acid hydrolysis stability of 20,000 compared to a baseline of 1 for the TMS ether, and 312-fold greater stability versus the TES ether (64) [1]. This means the TBDMS group survives acidic workup (e.g., 1 M HCl), silica gel chromatography, and mild Lewis acid-catalysed reactions that would cleave TMS or TES protection.

Silyl ether stability Protecting group strategy Acid hydrolysis

Orthogonal Deprotection: TBDMS Is 100-Fold More Acid-Labile Than TBDPS, Enabling Selective Cleavage

Under acidic conditions, TBDPS ethers hydrolyse approximately 100 times slower than TBDMS ethers . This 100-fold differential allows selective removal of the TBDMS group with mild reagents such as 80% acetic acid, HBr/AcOH at 12 °C, or Zn(OTf)₂ in methanol at room temperature, while the TBDPS ether remains intact.

Orthogonal protection Selective deprotection Silyl ether differentiation

Commercial Purity Specification: ≥95% Guaranteed Purity for Reproducible Synthetic Performance

Independent vendor specifications for (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic acid methyl ester document a minimum purity of ≥95% . This specification ensures that common impurities—such as the free alcohol arising from premature desilylation, or residual silylating reagents—are controlled to levels that do not interfere with downstream coupling reactions or distort stoichiometric calculations.

Building block purity Batch reproducibility Procurement specification

Best-Fit Application Scenarios for (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester Based on Quantitative Differentiation Evidence


Multi-Step Synthesis Requiring Acid-Stable Hydroxy Protection

In synthetic routes involving acidic aqueous workups, silica gel chromatography, or Lewis acid-catalysed transformations, the TBDMS ether survives conditions that cleave TMS or TES protection [20,000× greater acid stability; REFS-1]. This makes the compound a reliable protected intermediate for the construction of complex polyketide fragments, terpenoid building blocks, or pharmaceutical intermediates where premature hydroxy deprotection would derail the synthetic sequence.

Orthogonal Protection Strategies in Polyol and Natural Product Synthesis

When a synthetic plan requires two differentially removable silyl protecting groups, this TBDMS-protected ester can be paired with a TBDPS-protected fragment. The ~100-fold difference in acid lability permits selective TBDMS removal under mild acidic conditions (e.g., 80% AcOH or Zn(OTf)₂/MeOH) while the TBDPS group remains intact, enabling precise, sequential unmasking of hydroxyl groups in polyol natural product syntheses.

Derivatisation of β-Hydroxy Acids for GC-MS Analysis

TBDMS ethers are 10⁴-fold more hydrolytically stable than TMS ethers , and when prepared using MTBSTFA, typical derivatisation yields exceed 96% . For GC-MS analysis of β-hydroxy acid methyl esters, employing the TBDMS derivative (or the target compound as a pre-formed standard) yields moisture-stable analytes that produce cleaner mass spectra and higher detection sensitivity compared to TMS derivatives, which are prone to hydrolysis during sample handling.

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